
(S)-1-N-Cbz-Pipecolinic acid
Overview
Description
(S)-1-N-Cbz-Pipecolinic acid is a chiral derivative of pipecolinic acid, where the pipecolinic acid is protected by a benzyloxycarbonyl (Cbz) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Cbz-Pipecolinic acid typically involves the following steps:
Starting Material: The synthesis begins with (S)-pipecolinic acid.
Protection: The amino group of (S)-pipecolinic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors for the protection reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions: (S)-1-N-Cbz-Pipecolinic acid undergoes various chemical reactions, including:
Hydrogenation: Reduction of the Cbz group to yield the free amine.
Substitution: Nucleophilic substitution reactions at the carboxyl group.
Coupling Reactions: Formation of peptide bonds in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Use of nucleophiles such as amines or alcohols in the presence of activating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Coupling Reactions: Carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products:
Hydrogenation: Produces (S)-pipecolinic acid.
Substitution: Yields various substituted pipecolinic acid derivatives.
Coupling Reactions: Forms peptides or other amide-linked compounds.
Scientific Research Applications
Synthetic Route Summary
Step | Description |
---|---|
Starting Material | (S)-Pipecolinic acid |
Protection | Cbz group introduced using Cbz-Cl and a base |
Solvent | Organic solvents like dichloromethane or tetrahydrofuran |
Purification | Recrystallization or column chromatography |
Scientific Research Applications
(S)-1-N-Cbz-Pipecolinic acid finds applications in several areas:
Medicinal Chemistry
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, including enzyme inhibitors and receptor agonists.
- Biological Activity : Studies indicate its potential to modulate neurotransmitter systems, particularly glutamate and GABA receptors.
Organic Synthesis
- Building Block : Used extensively in synthesizing complex organic molecules and bioactive compounds.
- Peptide Synthesis : Functions as a precursor for peptide bond formation using coupling agents like dicyclohexylcarbodiimide.
Agricultural Chemistry
- Agrochemical Production : Employed in the synthesis of fine chemicals and agrochemicals, enhancing crop protection strategies.
The biological relevance of this compound is underscored by its role in various mechanisms:
- Neurotransmitter Modulation : Influences neurotransmitter dynamics, which can affect mood and cognitive functions.
- Plant Immunity Regulation : Derivatives are shown to regulate systemic acquired resistance in plants against pathogens.
Case Studies
- Neuropharmacological Studies : Research has demonstrated that this compound derivatives can enhance the efficacy of existing neurological drugs by improving receptor binding affinity.
- Plant Defense Mechanisms : A study highlighted the role of pipecolic acid derivatives in enhancing plant immunity, showcasing their potential use in developing new agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Cbz-Pipecolinic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. It acts by:
Molecular Targets: Modifying the structure of target molecules to enhance their biological activity.
Pathways Involved: Participates in synthetic pathways leading to the formation of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
®-1-N-Cbz-Pipecolinic Acid: The enantiomer of (S)-1-N-Cbz-Pipecolinic acid, differing in the spatial arrangement of atoms.
N-Boc-Pipecolinic Acid: Another protected form of pipecolinic acid using a tert-butoxycarbonyl (Boc) group.
N-Fmoc-Pipecolinic Acid: Protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness:
Chirality: The (S)-enantiomer provides specific stereochemical properties essential for the synthesis of certain chiral drugs.
Protection Group: The Cbz group offers stability and ease of removal under mild conditions, making it advantageous in multi-step synthesis.
Biological Activity
(S)-1-N-Cbz-Pipecolinic acid, a derivative of pipecolic acid, is increasingly recognized for its diverse biological activities and applications in medicinal chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its chiral nature and the presence of a carbobenzyloxy (Cbz) protecting group. This structure allows for selective modifications while maintaining stereochemical integrity, making it a valuable precursor in asymmetric synthesis.
Synthesis Overview
The synthesis typically involves several steps, including:
- Formation of Pipecolic Acid : Starting from L-lysine or other precursors.
- Protection of Functional Groups : The Cbz group is introduced to protect the amine during subsequent reactions.
- Coupling Reactions : These are employed to attach various substituents that enhance biological activity.
The biological activity of this compound is largely attributed to its role as an intermediate in synthesizing bioactive compounds. Key mechanisms include:
- Modulation of Neurotransmitter Systems : Studies suggest that this compound may influence neurotransmitter dynamics, particularly involving glutamate and GABA receptors .
- Regulation of Plant Immunity : It has been demonstrated that pipecolic acid derivatives can regulate systemic acquired resistance (SAR) in plants, highlighting their role in plant defense mechanisms against pathogens .
Neuroprotective Effects
Research indicates potential neuroprotective properties associated with this compound. It may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. However, further studies are required to elucidate these effects fully.
Antimicrobial Activity
While primarily used as a synthetic intermediate, there is emerging evidence that this compound and its derivatives may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antimicrobial agents that can combat resistant strains .
Case Studies and Research Findings
- Plant Systemic Acquired Resistance :
- Metabolic Alterations in Cancer :
-
Synthesis of Piperidine Derivatives :
- The compound has been successfully used to synthesize various piperidine derivatives that are crucial for developing drugs with specific biological activities.
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-1-N-Cbz-Pipecolinic acid to maximize yield and enantiomeric purity?
To determine optimal conditions, employ a Design of Experiments (DOE) approach, systematically varying parameters such as catalysts (e.g., palladium on carbon for hydrogenolysis), temperature (20–50°C), and solvent systems (e.g., dichloromethane/water mixtures). Monitor enantiomeric purity via chiral HPLC or polarimetry, ensuring replication of trials to confirm reproducibility . Include controls (e.g., uncatalyzed reactions) to isolate variable effects .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Use H/C NMR to confirm structural integrity, focusing on piperidine ring protons (δ 1.5–3.5 ppm) and Cbz-protected amine signals. Pair this with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). For mass confirmation, employ high-resolution mass spectrometry (HRMS) in ESI+ mode . Document all data in tables, including retention times, coupling constants, and molecular ion peaks .
Q. How should researchers design experiments to evaluate the catalytic efficiency of enzymes using this compound as a substrate?
Frame the study using the PICO framework:
- P (Population): Enzyme of interest (e.g., hydrolases).
- I (Intervention): this compound as a substrate.
- C (Comparison): Alternative substrates (e.g., unprotected pipecolinic acid).
- O (Outcome): Reaction rate (/) and enantioselectivity. Control for pH, temperature, and cofactor availability, and use kinetic assays (e.g., UV-Vis spectrophotometry) to quantify outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data of this compound under varying storage conditions?
Conduct a meta-analysis of existing studies, identifying variables such as temperature (-20°C vs. 4°C), humidity (controlled vs. ambient), and analytical methods (HPLC vs. TLC). Replicate conflicting experiments with standardized protocols, ensuring identical storage conditions and analytical thresholds. Use statistical tools (e.g., ANOVA) to isolate significant factors contributing to discrepancies .
Q. What strategies ensure reliable detection of degradation products in this compound during long-term stability studies?
Implement accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Use a gradient elution method to separate degradation products (e.g., de-Cbz derivatives or oxidized species). Validate methods per ICH guidelines, including specificity, linearity (), and limit of detection (LOD < 0.1%). Compare degradation profiles across multiple batches to identify batch-dependent variability .
Q. What computational methods validate the stereochemical configuration of this compound in silico?
Perform density functional theory (DFT) calculations to model the compound’s lowest-energy conformation and compare simulated H NMR chemical shifts with experimental data. Use molecular docking studies to assess interactions with chiral receptors (e.g., enzymes or synthetic catalysts), correlating binding affinity with enantiomeric excess. Cross-validate results with X-ray crystallography if single crystals are obtainable .
Q. How do solvent polarity and pH influence the conformational dynamics of this compound in solution?
Employ temperature-dependent NMR in solvents ranging from apolar (CDCl) to polar (DO). Analyze coupling constants () and nuclear Overhauser effects (NOE) to map rotamer populations. Titrate with HCl/NaOH (0.1–10 mM) to assess pH-dependent ring puckering transitions, using C NMR to monitor carboxylate protonation states .
Q. Methodological Frameworks
- Experimental Design : Use PICO to structure hypotheses and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Data Analysis : Apply clustered data techniques (e.g., mixed-effects models) for studies with repeated measurements .
- Reporting : Adhere to NIH guidelines for preclinical studies, including detailed experimental protocols and statistical thresholds (e.g., , power > 80%) .
Properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIHAKADPJIGN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350883 | |
Record name | (S)-1-N-Cbz-Pipecolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-11-2 | |
Record name | (S)-1-N-Cbz-Pipecolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-(Cbz)-2-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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